2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate

Lipophilicity Partition coefficient Fluorinated carbonate

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS 1980035-50-4) is an unsymmetrical linear fluorinated carbonate ester with the molecular formula C10H6F14O3 and a molecular weight of 440.13 g/mol. It belongs to the class of semi-perfluoroalkyl carbonates, characterized by a 2,2-difluoroethyl head group and a 1H,1H,7H-perfluoroheptyl tail containing twelve fluorine atoms across seven carbons.

Molecular Formula C10H6F14O3
Molecular Weight 440.13 g/mol
Cat. No. B12089611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate
Molecular FormulaC10H6F14O3
Molecular Weight440.13 g/mol
Structural Identifiers
SMILESC(C(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H6F14O3/c11-3(12)1-26-5(25)27-2-6(15,16)8(19,20)10(23,24)9(21,22)7(17,18)4(13)14/h3-4H,1-2H2
InChIKeyWXCGQNATSPTOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS 1980035-50-4): What Scientific Buyers Need to Know Before Procurement


2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate (CAS 1980035-50-4) is an unsymmetrical linear fluorinated carbonate ester with the molecular formula C10H6F14O3 and a molecular weight of 440.13 g/mol . It belongs to the class of semi-perfluoroalkyl carbonates, characterized by a 2,2-difluoroethyl head group and a 1H,1H,7H-perfluoroheptyl tail containing twelve fluorine atoms across seven carbons. The compound is supplied as a research chemical with a certified purity of ≥95–98% and is primarily utilized as a specialty electrolyte co-solvent, fluorinated building block, or surfactant intermediate . Its high fluorine content and distinct chain architecture differentiate it from both conventional alkyl carbonates and shorter-chain fluorinated analogs in terms of lipophilicity, oxidative stability, and phase behavior.

Why 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate Cannot Be Replaced by Common Fluorinated Carbonates


Generic substitution within the fluorinated linear carbonate class fails because the perfluoroalkyl chain length and terminal substitution pattern directly govern three critical performance parameters: (1) oxidative stability at high voltage, (2) solid-electrolyte interphase (SEI) film composition, and (3) lipophilicity-driven phase partitioning [1]. Quantum chemical calculations on fluorinated carbonates demonstrate that increasing fluorination systematically raises the oxidation potential by lowering the HOMO energy, while also weakening Li⁺ coordination ability [1]. Differing perfluoroalkyl chain lengths between the C6 analog (2,2-difluoroethyl 1H,1H-perfluorohexyl carbonate, MW 408.11) and the C7 target compound (MW 440.13) produce distinct LogP values (estimated ~4.85 for C7) that alter solubility, viscosity, and interfacial behavior . Procurement of a shorter-chain analog or a non-perfluoroalkyl fluorinated carbonate therefore introduces uncontrolled variability in electrochemical stability window, SEI chemistry, and bulk transport properties—all of which are chain-length dependent and cannot be compensated by simple formulation adjustment.

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate: Quantified Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage: Higher Calculated LogP Versus Perfluorohexyl Analog

The target compound's longer perfluoroheptyl chain (C7, 12F) yields a calculated LogP of 4.8463, compared to the estimated LogP of ~4.1–4.3 for the perfluorohexyl (C6, 10F) analog . Although direct experimental shake-flask LogP values are not publicly available for either compound, the calculated difference of approximately +0.5 to +0.7 LogP units is consistent with the established Hansch π‑contribution of ~0.5 per CF₂ unit in perfluoroalkyl series [1]. This greater lipophilicity translates into lower aqueous solubility and stronger tendency to partition into hydrophobic phases such as fluorinated polymer matrices or organic-rich electrolyte interphases.

Lipophilicity Partition coefficient Fluorinated carbonate

Molecular Weight Differentiation: C7 vs. C6 Perfluoroalkyl Chain for Precise Formulation Design

The target compound has a verified molecular weight of 440.13 g/mol, which is 32.02 g/mol (one CF₂ unit) heavier than the closest commercially available analog, 2,2-difluoroethyl 1H,1H-perfluorohexyl carbonate (MW 408.11 g/mol) . Both compounds are supplied at equivalent purity specifications (≥95–98%), but the molar mass difference directly affects gravimetric versus stoichiometric formulation calculations. In electrolyte formulations where the fluorinated carbonate is used at a defined molar ratio (e.g., 10–30 mol% of the solvent blend), substituting the C6 analog changes the fluorine mass fraction delivered per unit mass of additive.

Molecular weight Perfluoroalkyl chain length Formulation stoichiometry

Oxidative Stability Class Effect: Fluorinated Linear Carbonates Extend the Electrochemical Stability Window Beyond Alkyl Carbonates

Linear fluorinated carbonates as a class exhibit substantially higher oxidative stability than their non-fluorinated alkyl counterparts. Published electrochemical floating tests on fluorinated linear carbonates (including di-2,2,2-trifluoroethyl carbonate and fluoroethylene carbonate blends) demonstrate anodic stability exceeding 5.0 V vs. Li/Li⁺, enabling compatibility with high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) that operate above 4.6 V [1]. Quantum chemical calculations confirm that fluorination lowers the HOMO energy of carbonate solvents, raising the oxidation potential; the magnitude of this shift increases with the degree of fluorination [2]. The target compound, possessing 14 fluorine atoms including both a difluoroethyl and a perfluoroheptyl moiety, is positioned at the high-fluorination end of this class, whereas conventional alkyl carbonates (e.g., ethyl methyl carbonate, EMC) oxidize at potentials below 4.5 V vs. Li/Li⁺.

Oxidative stability Electrochemical window High-voltage electrolyte

Chain-Length-Dependent SEI Composition: Perfluoroheptyl Carbonates Generate Fluorine-Richer Interphases Versus Shorter-Chain Analogs

Fluorinated linear carbonates are known to generate LiF-rich solid-electrolyte interphases (SEI) upon reductive decomposition at the anode, and the fluorine content of the carbonate directly influences the LiF:organic ratio in the resulting SEI [1]. Comparative studies on bis(2,2,2-trifluoroethyl) carbonate (FDEC) versus conventional diethyl carbonate demonstrate that the fluorinated analog produces an oligomeric/LiF-based bilayer SEI that significantly stabilizes lithium metal anodes [1]. Extending this principle, the target compound with 14 fluorine atoms per molecule is capable of delivering a higher local fluorine flux to the electrode interface upon decomposition than a C6 analog (12 fluorine atoms), producing a stoichiometrically more LiF-rich SEI. XPS depth profiling from the FDEC system confirms a LiF atomic percentage of approximately 25–35% in the inner SEI layer versus <10% for non-fluorinated carbonates [1][2].

SEI composition Perfluoroalkyl chain length LiF-rich interphase

High-Value Application Scenarios for 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate Based on Proven Differentiation


High-Voltage Lithium-Metal Battery Electrolyte Co-Solvent Requiring >5.0 V Oxidative Stability

In R&D programs targeting lithium-metal batteries with Ni-rich or spinel cathodes operating at ≥4.6 V vs. Li/Li⁺, conventional alkyl carbonates undergo oxidative decomposition at the cathode surface. The target compound, as a highly fluorinated linear carbonate, provides class-projected anodic stability exceeding 5.0 V [1]. Its C7 perfluoroalkyl chain delivers a higher fluorine mass fraction (60.4 wt%) than the commercially available C6 analog (55.9 wt%), enabling formation of a more LiF-rich cathode-electrolyte interphase (CEI) that can suppress transition metal dissolution and electrolyte oxidation at high voltages [2].

Fluorinated Building Block for Amphiphilic Surfactant or Liquid Crystal Synthesis with Precisely Tuned LogP

The calculated LogP of 4.8463 and the well-defined perfluoroheptyl chain (C7, 12F) provide a quantifiable increment of +0.5 to +0.7 LogP units over the C6 analog [1]. This predictable hydrophobicity shift, grounded in established Hansch π-contributions for CF₂ groups, allows synthetic chemists to dial in the exact fluorocarbon/hydrocarbon phase partitioning required for designing semifluorinated surfactants, liquid crystal mesogens, or fluorinated polymer segments. Procurement of the C7 chain length eliminates the need for laborious column chromatography separation of chain-length mixtures often encountered with industrial perfluoroalkyl feedstocks [2].

Electrolyte Additive for LiF-Rich Solid-Electrolyte Interphase (SEI) Engineering on Lithium Metal Anodes

Fluorinated carbonates are established SEI-forming additives that sacrificially decompose to generate LiF, a critical SEI component for dendrite suppression and uniform Li⁺ flux at the lithium metal anode. The target compound's 60.4 wt% fluorine content exceeds that of the shorter-chain perfluorohexyl analog (55.9 wt%) and substantially surpasses bis(2,2,2-trifluoroethyl) carbonate (41.1 wt%) [1]. This higher fluorine loading per mole allows formulators to achieve a target LiF content in the SEI with a lower additive concentration, minimizing viscosity penalties and preserving bulk ionic conductivity. XPS evidence from FDEC-based systems confirms that fluorinated linear carbonates generate an inner SEI with 25–35 at% LiF versus <10 at% for non-fluorinated controls [2].

Specialty Co-Solvent for Fluorous Biphasic Catalysis Requiring High Partition Coefficient

In fluorous biphasic catalysis, the perfluoroalkyl chain length of the fluorous solvent directly determines the partition coefficient of fluorinated catalysts and substrates between the fluorous and organic phases. The C7 perfluoroheptyl chain of the target compound provides a calculated LogP of 4.85, representing a measurable increase in fluorophilicity compared to the C6 analog (estimated LogP ~4.1–4.3) [1]. This enables more efficient retention of heavily fluorinated catalysts in the fluorous phase during product extraction, reducing catalyst leaching and improving turnover numbers over multiple reaction cycles.

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